

# Application Note: Sensitive HPLC-UV Method for Lovastatin Quantitation in Human Plasma

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## Compound of Interest

Compound Name: Lovastatin

Cat. No.: B1675250

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Lovastatin** is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Accurate quantification of **lovastatin** in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, reliable, and rapid High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **lovastatin** in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction for sample preparation and an internal standard for enhanced accuracy.

## Experimental Protocols

### 1. Materials and Reagents

- **Lovastatin** reference standard
- Atorvastatin (Internal Standard - IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Diethyl ether (Analytical grade)
- 0.05M Phosphate buffer (pH 7.0)
- Phosphoric acid
- Human plasma (drug-free)
- Purified water

## 2. Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a UV detector, pump, autosampler, and data acquisition software.
- Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[1\]](#)[\[2\]](#)
- Mobile Phase: A mixture of 0.05M phosphate buffer (pH adjusted to 7.0 with phosphoric acid) and acetonitrile in a 44.5:55.5 (v/v) ratio.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Flow Rate: 1.5 mL/min.[\[1\]](#)
- Injection Volume: 50  $\mu$ L.
- Column Temperature: Ambient.
- UV Detection Wavelength: 238 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Total Run Time: Approximately 6 minutes.[\[2\]](#)[\[3\]](#)

## 3. Preparation of Standard and Quality Control (QC) Solutions

- Stock Solutions (**Lovastatin** and Atorvastatin): Prepare individual stock solutions of **lovastatin** and atorvastatin (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of **lovastatin** working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 40 ng/mL to 4000

ng/mL.[1]

- Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations of 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, and 100.0 ng/mL.[1]
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (10.0 ng/mL), medium (25.0 ng/mL), and high (50.0 ng/mL).[1]

#### 4. Sample Preparation (Liquid-Liquid Extraction)

- To 2 mL of plasma sample (calibration standard, QC, or unknown), add 20 µL of atorvastatin internal standard solution (100 µg/mL in methanol).[1]
- Vortex the mixture for 30 seconds.
- Add 4 mL of diethyl ether and vortex for an additional 1 minute.[1]
- Centrifuge the mixture at 5000 g for 10 minutes to separate the organic and aqueous layers. [1]
- Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
- Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the dried residue in 200 µL of the mobile phase.[1]
- Vortex briefly and inject 50 µL into the HPLC system.[1]

## Method Validation and Data Presentation

The method was validated for linearity, specificity, precision, accuracy, and recovery.

**Specificity and Selectivity** No significant interference from endogenous plasma components was observed at the retention times of **lovastatin** (approximately 4.3 minutes) and the internal standard (atorvastatin).[1][2][3]

**Linearity and Range** The method demonstrated excellent linearity over the concentration range of 1.0–100.0 ng/mL for **lovastatin** in human plasma.[1][2][3]

Parameter	Value
Concentration Range	1.0 - 100.0 ng/mL[1][2][3]
Regression Equation	$y = 0.0185x + 0.0318$ [1]
Correlation Coefficient ( $r^2$ )	0.9986[1]

Table 1: Linearity of the HPLC-UV method for lovastatin.

#### Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Concentration
Limit of Detection (LOD)	0.5 ng/mL[1][2][3]
Limit of Quantification (LOQ)	1.0 ng/mL[1][2][3]

Table 2: Sensitivity of the HPLC-UV method.

**Precision and Accuracy** The precision of the method was determined by calculating the relative standard deviation (%RSD) for replicate analyses of QC samples, while accuracy was assessed by comparing the measured concentration to the nominal concentration.

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low	10.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07
Medium	25.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07
High	50.0	10.45 ± 6.88	8.68 ± 5.13	113.33 ± 3.98	105.72 ± 5.07

Table 3:

Precision and accuracy of the HPLC-UV method.

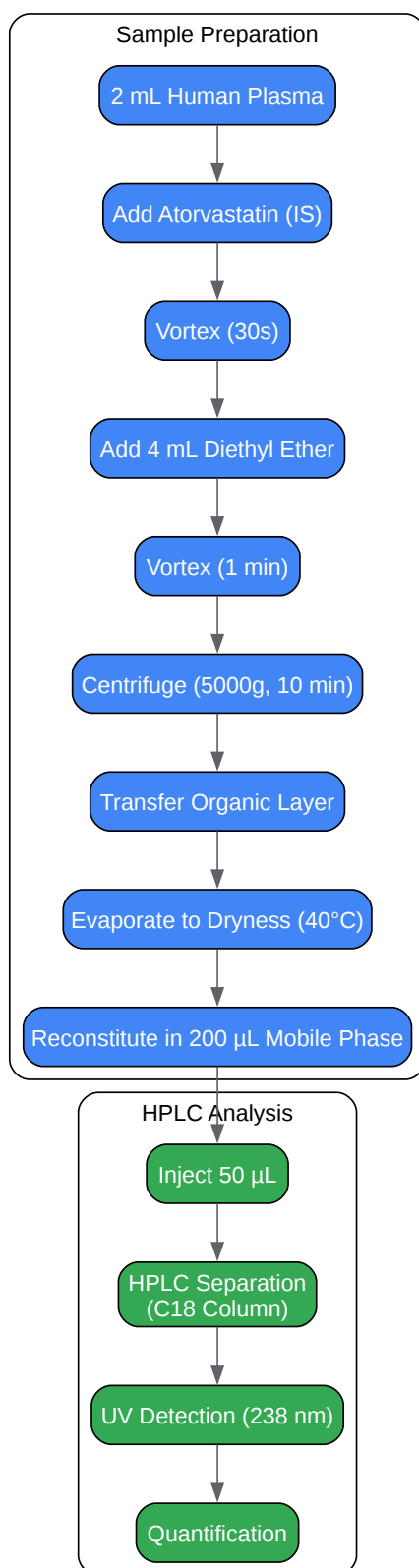
(Note: The source provides averaged precision and accuracy values across the linear range).[3]

**Recovery** The efficiency of the liquid-liquid extraction procedure was evaluated by comparing the peak areas of **lovastatin** from extracted plasma samples to those of unextracted standard solutions.

Analyte	Mean Recovery (%)
Lovastatin	88.61 ± 7.00[1][2][3]

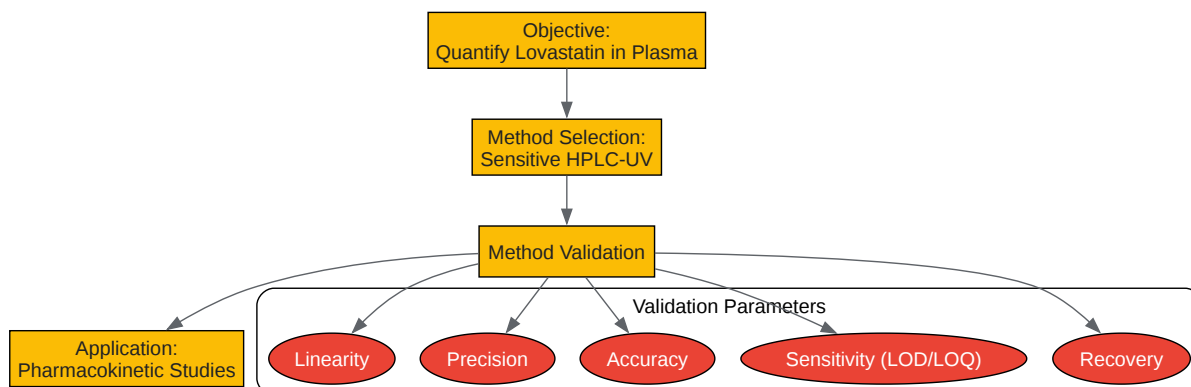
Table 4: Extraction recovery of lovastatin from human plasma.

## Visualizations



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Caption: Experimental workflow for **lovastatin** quantification.



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Caption: Logical relationship of the method development process.

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- To cite this document: BenchChem. [Application Note: Sensitive HPLC-UV Method for Lovastatin Quantitation in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at:

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